2-(2-Methylsulfanylethoxy)benzoic acid
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Overview
Description
2-(2-Methylsulfanylethoxy)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a benzoic acid moiety substituted with a 2-(2-methylsulfanylethoxy) group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylsulfanylethoxy)benzoic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-hydroxybenzoic acid with 2-(methylsulfanyl)ethanol in the presence of a suitable catalyst. The reaction typically proceeds under reflux conditions with the use of a dehydrating agent to facilitate the formation of the ester linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methylsulfanylethoxy)benzoic acid undergoes various chemical reactions, including:
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Nitrobenzoic acids, halobenzoic acids.
Scientific Research Applications
2-(2-Methylsulfanylethoxy)benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be used in studies involving enzyme inhibition or as a probe for biochemical pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Methylsulfanylethoxy)benzoic acid involves its interaction with specific molecular targets. For instance, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The pathways involved could include inhibition of metabolic enzymes or disruption of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4-(methylsulfanyl)benzoic acid: Similar structure but with a methoxy group instead of an ethoxy group.
2-Methylsulfanylbenzoic acid: Lacks the ethoxy group, making it less complex.
Uniqueness
2-(2-Methylsulfanylethoxy)benzoic acid is unique due to the presence of both a methylsulfanyl and an ethoxy group, which can impart distinct chemical and biological properties
Properties
Molecular Formula |
C10H12O3S |
---|---|
Molecular Weight |
212.27 g/mol |
IUPAC Name |
2-(2-methylsulfanylethoxy)benzoic acid |
InChI |
InChI=1S/C10H12O3S/c1-14-7-6-13-9-5-3-2-4-8(9)10(11)12/h2-5H,6-7H2,1H3,(H,11,12) |
InChI Key |
OAAYBUQEBBHLGB-UHFFFAOYSA-N |
Canonical SMILES |
CSCCOC1=CC=CC=C1C(=O)O |
Origin of Product |
United States |
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